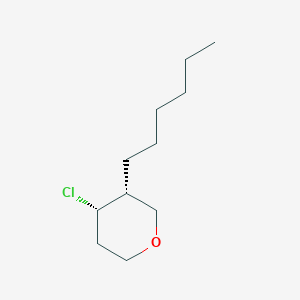

(3R,4S)-4-Chloro-3-hexyloxane

Description

Significance of Stereochemistry in Saturated Heterocyclic Systems

Saturated heterocycles, such as those based on the oxane (tetrahydropyran) ring, are not planar. They adopt chair, boat, and twist-boat conformations to relieve ring strain, leading to axial and equatorial positions for substituents. The relative orientation of these substituents profoundly influences the molecule's reactivity, stability, and interactions with other chiral molecules, such as enzymes and receptors. acs.orgacs.org The specific stereochemistry, such as the (3R,4S) configuration in the title compound, dictates the spatial orientation of the chloro and hexyloxy groups, which in turn governs its chemical behavior.

Overview of Chiral Tetrahydropyran (B127337) Scaffolds in Modern Organic Chemistry

The tetrahydropyran (oxane) ring is a privileged scaffold found in a multitude of natural products with significant biological activity, including polyether antibiotics and marine toxins. Consequently, the development of synthetic methodologies to access enantiomerically pure and highly substituted tetrahydropyrans is a major focus of modern organic chemistry. nih.govnih.gov These chiral scaffolds serve as versatile building blocks in the synthesis of complex molecular targets. acs.orgresearchgate.net The introduction of various substituents onto the tetrahydropyran core allows for the fine-tuning of a molecule's properties, making these scaffolds highly valuable in drug discovery and materials science. nih.gov

The Role of Halogenation in Tuning Reactivity and Stereocontrol in Cyclic Ethers

The incorporation of halogen atoms into organic molecules can dramatically alter their chemical reactivity and physical properties. nih.gov In the context of cyclic ethers, halogenation can:

Influence Conformation: The size and electronegativity of the halogen can affect the conformational equilibrium of the oxane ring.

Serve as a Handle for Further Functionalization: A halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in organometallic coupling reactions, allowing for the introduction of a wide range of other functional groups. nih.gov

Direct Stereochemical Outcomes: The presence of a halogen can direct the stereochemical course of subsequent reactions on the ring, a principle known as substrate control. nih.gov

Modulate Biological Activity: The introduction of a halogen can enhance the lipophilicity of a molecule and influence its binding affinity to biological targets. nih.gov

The stereoselective introduction of halogens into cyclic ethers is a synthetic challenge that has been addressed through various methods, including the halogenolysis of epoxides and the cyclization of unsaturated precursors. nih.gov

Defining the Research Scope for (3R,4S)-4-Chloro-3-hexyloxane within Oxane Chemistry

This compound, while a structurally defined compound, remains a subject of limited specific research in the broader context of oxane chemistry. nih.gov This article, therefore, aims to provide a comprehensive theoretical overview of this molecule. By examining its structure and applying established principles of stereochemistry and reactivity from related, well-studied halogenated tetrahydropyrans, we can infer its likely physicochemical properties, potential synthetic routes, and probable chemical behavior. The following sections will explore these aspects in detail, positioning this compound as a case study for understanding the chemistry of chiral halogenated oxanes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61639-03-0 |

|---|---|

Molecular Formula |

C11H21ClO |

Molecular Weight |

204.73 g/mol |

IUPAC Name |

(3R,4S)-4-chloro-3-hexyloxane |

InChI |

InChI=1S/C11H21ClO/c1-2-3-4-5-6-10-9-13-8-7-11(10)12/h10-11H,2-9H2,1H3/t10-,11+/m1/s1 |

InChI Key |

ILPIHWCXPSMXMX-MNOVXSKESA-N |

Isomeric SMILES |

CCCCCC[C@@H]1COCC[C@@H]1Cl |

Canonical SMILES |

CCCCCCC1COCCC1Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3r,4s 4 Chloro 3 Hexyloxane and Analogues

Elucidation of Nucleophilic Substitution Pathways in Chlorinated Tetrahydropyrans

Nucleophilic substitution reactions on chlorinated tetrahydropyrans are central to their synthetic utility. The mechanism of these reactions, whether proceeding through a bimolecular (SN2) or unimolecular (SN1) pathway, dictates the stereochemical outcome and is highly sensitive to the reaction environment. savemyexams.com

The competition between SN1 and SN2 pathways in nucleophilic substitution reactions of chlorinated tetrahydropyrans is a critical factor in controlling the product's stereochemistry. masterorganicchemistry.com The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of the stereochemical configuration at that center. youtube.comlumenlearning.com In contrast, the SN1 mechanism is a two-step process. masterorganicchemistry.com It begins with the departure of the leaving group to form a planar carbocation intermediate, which is then attacked by the nucleophile from either face, typically resulting in a mixture of retention and inversion products (racemization). masterorganicchemistry.comreddit.com

For a substrate like (3R,4S)-4-Chloro-3-hexyloxane, the choice of mechanism is paramount.

An SN2 reaction would proceed with backside attack at the C-4 position, displacing the chloride and inverting the stereocenter to yield a (3R,4R) product. The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. youtube.compressbooks.pub

An SN1 reaction would involve the initial, rate-limiting formation of a carbocation at C-4. byjus.com This planar intermediate would then be attacked by the nucleophile from both the top and bottom faces, leading to a mixture of (3R,4S) and (3R,4R) diastereomers. The rate of an SN1 reaction is dependent only on the substrate concentration. masterorganicchemistry.commasterorganicchemistry.com

The structure of the substrate plays a key role; tertiary substrates favor SN1 due to carbocation stability, while primary substrates favor SN2 to avoid unstable carbocations and minimize steric hindrance. masterorganicchemistry.com Secondary substrates, such as the C-4 position in the title compound, often exist at the mechanistic borderline, where other factors like solvent and nucleophile strength become decisive. pressbooks.pub

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for Chlorinated Tetrahydropyrans

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, via carbocation intermediate | One concerted step |

| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Leaving Group | Good leaving group essential | Good leaving group essential |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Radical Mediated Transformations in Oxane Systems

Beyond ionic pathways, oxane systems, including tetrahydropyrans, can undergo transformations via radical intermediates. These methods, often enabled by photoredox catalysis, open up new avenues for functionalization that are complementary to traditional nucleophilic substitution.

Visible-light photoredox catalysis has become a powerful strategy for generating radical intermediates under mild conditions. beilstein-journals.org This technique is particularly effective for the functionalization of saturated heterocycles like tetrahydropyran (B127337). princeton.edunih.gov The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) event with the substrate. sigmaaldrich.com

In the context of an oxane system, this process can generate an α-oxyalkyl radical, which can then participate in a variety of bond-forming reactions. nih.gov For example, photoredox-mediated protocols have been developed for the arylation, alkylation, and trifluoromethylation of tetrahydropyran cores. princeton.edu These reactions often involve a dual catalytic system, such as a photoredox catalyst and a nickel catalyst, to achieve C-C or C-heteroatom bond formation. princeton.edu This approach allows for the direct functionalization of C-H bonds or the transformation of existing functional groups under exceptionally mild conditions, providing access to a diverse range of complex molecules that would be difficult to synthesize using classical methods. princeton.eduresearchgate.net

To confirm that a reaction proceeds through a radical mechanism, chemists employ several diagnostic experiments, including radical trapping and radical-clock experiments. rsc.org

Radical Trapping: In these experiments, a stable radical scavenger, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. researchgate.net If the reaction is inhibited or quenched by the presence of TEMPO, it provides strong evidence for the involvement of a radical intermediate, as the scavenger "traps" the transient radical species, preventing it from reacting further. rsc.org

Radical-Clock Experiments: A radical clock is a molecule that contains a known, fast unimolecular rearrangement that can compete with a bimolecular trapping reaction. wikipedia.orgillinois.edu For an oxane system, a substrate might be designed with a cyclopropylmethyl group attached. If a radical is generated on the oxane ring, it can be trapped by another reagent in the mixture. However, it can also compete with the extremely fast ring-opening of the cyclopropylmethyl radical. The detection of the ring-opened product serves as definitive proof of a radical intermediate and allows for the calculation of the radical's lifetime and the rate of the trapping reaction. wikipedia.orgnih.gov The absence of rearranged products in such experiments can conversely suggest that a radical mechanism is not in operation. researchgate.net These experiments are crucial for distinguishing between radical, ionic, and concerted pathways. illinois.edu

Mechanistic Insights into Ring Transformations and Rearrangements

While specific studies on the ring transformations and rearrangements of This compound are not documented in publicly available literature, mechanistic insights can be drawn from analogous acyclic and cyclic halogenated compounds and ethers. The presence of a chlorine atom and an ether linkage suggests the potential for several classes of rearrangements, including those initiated by base or acid catalysis.

One relevant analogy is the Favorskii rearrangement , which occurs in α-halo ketones upon treatment with a base. nrochemistry.comscribd.commychemblog.com This reaction proceeds through a cyclopropanone (B1606653) intermediate, leading to a rearranged carboxylic acid derivative. nrochemistry.comscribd.commychemblog.com For an acyclic α-chloro ketone, this would result in a skeletal rearrangement of the carbon chain. ddugu.ac.in Although This compound is not a ketone, under specific oxidative conditions that might transform the ether into a related carbonyl compound, such a rearrangement could theoretically be induced. The mechanism typically involves the formation of an enolate followed by intramolecular nucleophilic attack to displace the chloride, forming the strained three-membered ring. mychemblog.com The subsequent nucleophilic attack by a base (e.g., hydroxide (B78521) or alkoxide) opens the cyclopropanone ring to yield a more stable carbanion, which is then protonated. scribd.commychemblog.com

Rearrangements specific to ethers, such as the nrochemistry.comscribd.com-Wittig and scribd.commychemblog.com-Wittig rearrangements , are also mechanistically relevant. msu.eduorganic-chemistry.org These rearrangements involve the intramolecular migration of an alkyl or aryl group from the ether oxygen to an adjacent carbanionic center, generated by a strong base. msu.eduorganic-chemistry.org The nrochemistry.comscribd.com-Wittig rearrangement is understood to proceed through a radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.org In contrast, the scribd.commychemblog.com-Wittig rearrangement is a concerted pericyclic process, often favored at lower temperatures. scripps.edu For a compound like This compound , deprotonation at a carbon adjacent to the ether oxygen could potentially initiate such a rearrangement, leading to a rearranged alcohol.

The Payne rearrangement describes the base-catalyzed, reversible intramolecular migration of an epoxide in a 2,3-epoxy alcohol. msu.edu While not directly applicable to a chloro-ether, this highlights the propensity for intramolecular rearrangements in functionalized acyclic systems under basic conditions. msu.edu Furthermore, rearrangements involving cationic intermediates can occur under acidic conditions. msu.edu Protonation of the ether oxygen would make it a good leaving group, potentially leading to the formation of a carbocation and subsequent hydride or alkyl shifts. msu.edu

Computational Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms of reactions involving halogenated organic molecules. rsc.orgrsc.org These methods allow for the detailed investigation of reaction pathways, the characterization of transient species like transition states, and the calculation of reaction energetics, offering insights that are often difficult to obtain experimentally.

Transition State Analysis via Density Functional Theory (DFT)

Transition state (TS) analysis using DFT is a cornerstone of mechanistic computational chemistry. For reactions involving analogues of This compound , such as the dehydrochlorination of chloroalkanes or nucleophilic substitution reactions, DFT can be employed to locate the geometry of the transition state on the potential energy surface. rsc.orgacs.org A transition state is a first-order saddle point, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

Various DFT functionals, such as B3LYP, M06-2X, and PBE0, are commonly used in conjunction with appropriate basis sets (e.g., Pople-style like 6-31G* or correlation-consistent sets like cc-pVTZ) to model these reactions. rsc.orgacs.org For instance, in the study of dehalogenation reactions, the TS for a nucleophilic attack on a carbon bearing a chlorine atom would be characterized by the partial formation of the new bond and the partial breaking of the C-Cl bond. rsc.orgacs.org The geometry of this TS, including key bond lengths and angles, provides critical information about the concertedness of the reaction.

Intrinsic Reaction Coordinate (IRC) calculations are typically performed following the location of a transition state. rsc.org These calculations map the minimum energy path connecting the transition state to the corresponding reactants and products, thereby confirming that the located TS is indeed the correct one for the reaction of interest. rsc.org

Below is a hypothetical table illustrating the kind of data that can be obtained from DFT calculations for the transition state of a generic SN2 reaction on a chloroalkane, an analogue for reactions involving This compound .

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

|---|---|---|---|

| C-Cl Bond Length (Å) | 1.80 | 2.25 | - |

| C-Nu Bond Length (Å) | - | 2.10 | 1.95 |

| Imaginary Frequency (cm-1) | 0 | -450 | 0 |

Energy Profile Calculations for Reaction Pathways

For a potential reaction of an analogue of This compound , such as an elimination or substitution reaction, computational chemists would calculate the energies of the reactants, intermediates, transition states, and products. rsc.orgresearchgate.net The activation energy (ΔG‡ or ΔE‡) is a key determinant of the reaction rate. A higher activation energy corresponds to a slower reaction. libretexts.org By comparing the activation energies of competing reaction pathways, it is possible to predict which reaction is more likely to occur. rsc.org

For example, in the dehydrochlorination of a chloroalkane, DFT can be used to calculate the energy barriers for different elimination pathways (e.g., E2 vs. E1). researchgate.net The calculations would involve optimizing the geometries of all stationary points along the reaction coordinate and performing frequency calculations to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. rsc.orgresearchgate.net

The following table provides a hypothetical example of a calculated energy profile for a competing E2 and SN2 reaction on a chloroalkane analogue. Energies are typically reported in kcal/mol or kJ/mol.

| Reaction Pathway | Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| E2 Elimination | Reactants | 0.0 |

| Transition State (TSE2) | +25.5 | |

| Products | -5.2 | |

| SN2 Substitution | Reactants | 0.0 |

| Transition State (TSSN2) | +22.1 | |

| Products | -10.8 |

Based on this hypothetical data, the SN2 pathway would be kinetically favored due to its lower activation energy barrier compared to the E2 pathway.

Stereochemical Analysis and Conformational Studies of 3r,4s 4 Chloro 3 Hexyloxane

Determination of Absolute and Relative Stereochemistry

The definitive assignment of the three-dimensional structure of (3R,4S)-4-Chloro-3-hexyloxane requires the determination of both its relative and absolute stereochemistry. This involves identifying the spatial relationship between different parts of the molecule and the absolute configuration of its chiral centers.

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of stereogenic centers, which are typically carbon atoms bonded to four different substituents.

In the case of this compound, there are two such stereogenic centers located at positions 3 and 4 of the hexane (B92381) chain.

Carbon-3 (C3): This carbon is bonded to a hydrogen atom, an ethyl group (-CH2CH3), a hexyloxy group (-O-(CH2)5CH3), and the chloro-substituted carbon group at C4.

Carbon-4 (C4): This carbon is bonded to a hydrogen atom, a chlorine atom, an ethyl group (-CH2CH3), and the hexyloxy-substituted carbon group at C3.

The specific designation (3R,4S) describes the absolute configuration at these two centers according to the Cahn-Ingold-Prelog priority rules. This indicates a specific enantiomer of the four possible stereoisomers (3R,4S), (3S,4R), (3R,4R), and (3S,3S). The (3R,4S) and (3S,4R) isomers are a pair of enantiomers, while the (3R,4R) and (3S,4S) isomers are another pair of enantiomers. The relationship between any of the (3R,4S) or (3S,4R) isomers and any of the (3R,4R) or (3S,4S) isomers is diastereomeric. libretexts.org The presence of multiple stereocenters necessitates advanced analytical techniques to confirm these assignments. libretexts.org

The unambiguous determination of both relative and absolute stereochemistry relies on sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers. nih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. rsc.orgcolumbia.edu These experiments detect through-space interactions between protons that are in close proximity. columbia.edu For this compound, specific NOE or ROE cross-peaks would be expected between the protons on C3 and C4, and their respective substituents, which would differ from the correlations observed in the (3R,4R) or (3S,4S) diastereomers. rsc.orglibretexts.org By analyzing these correlations, the relative orientation of the substituents can be deduced. longdom.org

Illustrative NOE/ROE Data for Stereochemical Assignment

| Proton Pair | Expected NOE/ROE Intensity in (3R,4S) Isomer | Expected NOE/ROE Intensity in (3R,4R) Isomer | Implication |

| H3 - H4 | Strong | Weak | In the (3R,4S) isomer, these protons are on the same side of the carbon backbone in certain low-energy conformations. |

| H3 - C5 Protons | Weak-Medium | Strong | The proximity of these protons differs significantly between the two diastereomers. |

| H4 - C2 Protons | Weak-Medium | Strong | The spatial arrangement of the ethyl groups relative to the chiral centers' protons is distinct. |

This table is for illustrative purposes to demonstrate how NOE/ROE data can be used to differentiate between diastereomers.

X-ray Crystallography: To determine the absolute configuration, X-ray crystallography is the gold standard. nih.govrigaku.comunl.pt This technique involves diffracting X-rays through a single crystal of the compound. rigaku.com The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the molecule, including the absolute stereochemistry of chiral centers. unl.ptresearchgate.net A significant challenge can be growing a suitable single crystal of a small, flexible molecule like this compound. nih.govd-nb.info In cases where crystallization is difficult, co-crystallization with a known chiral host molecule can be employed to facilitate crystal growth and subsequent X-ray analysis. nih.govd-nb.info

Conformational Analysis of the Tetrahydropyran (B127337) Ring

While this compound is an acyclic molecule, the principles of conformational analysis are often best illustrated using cyclic systems where the degrees of freedom are more constrained. The tetrahydropyran ring, a six-membered heterocycle containing an oxygen atom, serves as an excellent model for understanding the conformational preferences and stereoelectronic effects that are also relevant to the local C-O-C-Cl segment of the title compound. mst.eduscispace.comuni-kiel.de

The tetrahydropyran ring, much like cyclohexane, is not planar and exists in various conformations to relieve ring strain. The most stable and prevalent of these is the chair conformation . uni-kiel.de In this conformation, the substituents on the ring can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.

The ring can undergo a process called ring inversion or ring flipping , where one chair conformation converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. This interconversion proceeds through higher-energy intermediate conformations, including the twist-boat and the even higher energy boat conformation. scispace.comuni-kiel.de The energy barrier for the chair-to-chair interconversion in tetrahydropyran is lower than in cyclohexane, a difference attributed to the presence of the ring oxygen atom. cdnsciencepub.comresearchgate.net

Relative Energies of Tetrahydropyran Conformers

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 (Reference) | Most stable, staggered arrangement of all substituents. |

| Twist-Boat | ~5-6 | Intermediate in the ring inversion process, more flexible than the chair. |

| Boat | ~6-7 | High-energy transition state, eclipsed interactions. |

Note: These are generalized energy values and can be influenced by substituents.

In a substituted tetrahydropyran, the substituents can have a significant impact on the conformational equilibrium. Generally, bulky substituents prefer to occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions.

Hexyl Group: A large alkyl group like hexyl would have a strong preference for the equatorial position to avoid steric clashes with other axial substituents.

Chloro Group: The chlorine atom is smaller than a hexyl group, but its preference is more complex due to the interplay of sterics and stereoelectronic effects.

In a hypothetical 4-chloro-3-hexyl-tetrahydropyran, the conformational equilibrium would be heavily influenced by the large hexyl group, likely forcing it into an equatorial position. This would, in turn, dictate the preferred orientation of the chloro group. In a trans-1,2-disubstituted pattern (analogous to the 3,4-substitution in the acyclic target molecule), if the hexyl group is equatorial, the chloro group would also be equatorial.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms. msu.edu In tetrahydropyran derivatives, the most notable of these is the anomeric effect . wikipedia.orgchemtube3d.comrsc.orgdypvp.edu.in The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to favor the axial orientation, despite the expected steric hindrance. wikipedia.orgchemtube3d.com

This preference is explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding sigma orbital (σ*) of the C-X bond (where X is the electronegative substituent). chemtube3d.comrsc.org This interaction is geometrically optimal when the substituent is in the axial position.

While the anomeric effect is strictly defined for the C2 position, similar stereoelectronic interactions can influence the conformational preferences of substituents at other positions. For a chloro substituent at C4, while a classic anomeric effect is not at play, related electrostatic and hyperconjugative interactions between the ring oxygen's lone pairs and the polar C-Cl bond can still influence the conformational equilibrium. nih.govacs.orgrsc.org These effects are often solvent-dependent, with polar solvents sometimes diminishing the magnitude of the anomeric effect. dypvp.edu.incdnsciencepub.com

Applying this to the acyclic this compound, a similar stabilizing interaction can be postulated. The gauche conformation around the C3-C4 bond, which aligns the C-O bond with the C-Cl bond, could be stabilized by a hyperconjugative interaction between the oxygen lone pair and the σ* orbital of the C-Cl bond. This stereoelectronic preference would be a key factor in determining the population of rotational isomers (rotamers) of the molecule in solution.

Computational Chemistry for Conformational Studies

Computational chemistry serves as a powerful tool for investigating the three-dimensional structures and relative stabilities of molecules like this compound. These methods provide insights into the conformational landscape, which is defined by the various spatial arrangements of atoms that can be interconverted through bond rotations.

The initial step in understanding the conformational preferences of a flexible molecule such as this compound involves a thorough exploration of its potential energy surface. wustl.edu This process begins with a conformational search, which aims to identify all possible low-energy structures, or conformers. scispace.com

Conformational search can be performed using various algorithms, including systematic grid searches, random sampling (like Monte Carlo methods), or molecular dynamics simulations. scispace.comhakon-art.com These methods systematically or randomly rotate the rotatable bonds of the molecule—in this case, the C-C and C-O single bonds of the hexyloxane backbone—to generate a wide array of possible three-dimensional structures.

Each generated structure is then subjected to energy minimization. psu.edu The goal of energy minimization is to find the nearest local energy minimum on the potential energy surface, which corresponds to a stable conformation where the net forces on all atoms are close to zero. wustl.edupsu.edu Commonly used energy minimization algorithms include the steepest descent and conjugate gradient methods. hakon-art.compsu.edu The steepest descent method is efficient at relieving high-energy steric clashes in an initial structure, while the conjugate gradient method is generally more effective at finding the precise local minimum. hakon-art.compsu.edu

This combined approach of conformational search and energy minimization results in a collection of unique, low-energy conformers that represent the most likely shapes the molecule will adopt.

Interactive Table 1: Hypothetical Low-Energy Conformers of this compound after Conformational Search and Minimization. This table illustrates a potential outcome of a conformational search, ranking conformers by their relative energy. The dihedral angles (e.g., O-C3-C4-Cl) would be used to distinguish the different conformers.

| Conformer ID | Key Dihedral Angle (O-C3-C4-Cl) | Relative Energy (kcal/mol) |

| Conf-1 | -65° (gauche) | 0.00 |

| Conf-2 | 178° (anti) | 0.85 |

| Conf-3 | 68° (gauche) | 1.20 |

| Conf-4 | -175° (anti) | 2.10 |

Following the identification of potential conformers through search algorithms, more accurate quantum chemical calculations are employed to refine their geometries and determine their relative stabilities. nih.gov Two of the most widely used methods for this purpose are Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2). modernscientificpress.comscispace.comresearchgate.net

DFT methods, such as the popular B3LYP functional, offer a good balance between computational cost and accuracy for a wide range of organic molecules. researchgate.netrsc.org MP2 calculations, which are based on wavefunction theory, are typically more computationally demanding but can provide more accurate results, especially for systems where electron correlation effects are significant. scispace.comarxiv.org The choice of the basis set (e.g., 6-31G(d), cc-pVTZ) is also crucial, as larger basis sets generally yield more reliable energy calculations. scispace.comrsc.org

By performing these calculations on the set of low-energy conformers identified previously, researchers can obtain precise relative energies (ΔE) and Gibbs free energies (ΔG). researchgate.net These values allow for the definitive identification of the global minimum (the most stable conformer) and the ranking of all other conformers. researchgate.netni.ac.rs From these relative energies, the expected equilibrium population of each conformer at a given temperature can be calculated using the Boltzmann distribution, providing a detailed picture of the conformational equilibrium.

Interactive Table 2: Comparison of Hypothetical Relative Stabilities (in kcal/mol) for this compound Conformers Calculated by Different Quantum Chemical Methods. This table demonstrates how different computational methods might predict the relative energies of the conformers.

| Conformer ID | DFT (B3LYP/6-311+G**) | MP2 (cc-pVTZ) |

| Conf-1 (gauche) | 0.00 | 0.00 |

| Conf-2 (anti) | 0.92 | 0.81 |

| Conf-3 (gauche) | 1.35 | 1.15 |

| Conf-4 (anti) | 2.25 | 2.05 |

Natural Bonding Orbital (NBO) analysis is a computational technique used to interpret a calculated wavefunction in terms of familiar chemical concepts like Lewis structures, lone pairs, and bonds. uni-muenchen.de A key application of NBO analysis is the quantification of stereoelectronic interactions, such as hyperconjugation, which can have a profound impact on conformational stability. researchgate.netmaterialsciencejournal.org

Hyperconjugation involves the delocalization of electron density from a filled (donor) NBO to a vacant (acceptor) anti-bonding NBO. uni-muenchen.dersc.org The energy of this interaction, E(2), can be calculated using second-order perturbation theory within the NBO framework, where a larger E(2) value indicates a stronger, more stabilizing interaction. materialsciencejournal.org

Interactive Table 3: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions for Two Conformers of this compound. This table illustrates how NBO analysis can quantify the stabilizing hyperconjugative interactions that favor one conformer over another.

| Conformer | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| Conf-1 (gauche) | n(O) | σ(C4-Cl) | 4.8 |

| σ(C5-H) | σ(C4-Cl) | 1.2 | |

| Conf-2 (anti) | n(O) | σ(C4-Cl) | 0.5 |

| σ(C5-H) | σ(C4-Cl) | 0.3 |

Reactivity and Derivatization of 3r,4s 4 Chloro 3 Hexyloxane

Transformations Involving the Chloro Substituent

The chlorine atom at the C4 position represents the most reactive site on the oxane ring, serving as a versatile handle for further functionalization. Its identity as a good leaving group facilitates a variety of transformations, including nucleophilic substitution, elimination, and reduction reactions.

The secondary carbon bearing the chlorine atom is susceptible to nucleophilic attack, primarily proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govlibretexts.orgyoutube.comlibretexts.org This pathway is characterized by a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. libretexts.orgyoutube.com A critical consequence of the SN2 mechanism is the inversion of stereochemistry at the reaction center. For (3R,4S)-4-Chloro-3-hexyloxane, this means that a successful substitution at the C4 position will lead to the formation of a product with a (3R,4R) configuration.

A wide array of nucleophiles can be employed to introduce new functional groups, thereby generating diverse derivatives. The efficiency of these reactions depends on the strength of the nucleophile and the reaction conditions.

Interactive Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group | Expected Product Name |

| Azide | Sodium Azide (NaN₃) | Azido | (3R,4R)-4-Azido-3-hexyloxane |

| Cyanide | Sodium Cyanide (NaCN) | Cyano (Nitrile) | (3R,4R)-3-Hexyloxyoxane-4-carbonitrile |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxyl | (3R,4R)-3-Hexyloxyoxan-4-ol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy | (3R,4R)-3-Hexyloxy-4-methoxyoxane |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio | (3R,4R)-3-Hexyloxy-4-(phenylthio)oxane |

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an unsaturated oxane, also known as a dihydropyran. The most common mechanism for this transformation is the bimolecular elimination (E2) pathway. This reaction requires an anti-periplanar arrangement between a proton on an adjacent carbon (β-proton) and the chlorine leaving group.

For the given compound, elimination can potentially occur in two directions, leading to two different regioisomers:

Path A: Removal of a proton from C5 results in the formation of 5-Hexyloxy-3,4-dihydro-2H-pyran.

Path B: Removal of a proton from C3 results in the formation of 3-Hexyloxy-3,4-dihydro-2H-pyran.

The regiochemical outcome is dictated by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.com However, the use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.

Interactive Table 2: Base-Induced Elimination Reactions

| Base | Base Type | Major Product (Predicted) | Product Name |

| Sodium Ethoxide (NaOEt) | Non-bulky | Zaitsev Product | 5-Hexyloxy-3,4-dihydro-2H-pyran |

| Potassium tert-Butoxide (t-BuOK) | Bulky | Hofmann Product | 3-Hexyloxy-3,4-dihydro-2H-pyran |

The chloro group can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is valuable for synthesizing the parent 3-hexyloxane scaffold or as a step in a multi-step synthesis. Several methods are available to achieve this reduction.

One common approach involves radical-mediated dehalogenation using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). Alternatively, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can effectively cleave the carbon-chlorine bond.

Interactive Table 3: Reductive Dehalogenation Methods

| Reagent System | Reaction Type | Product |

| Bu₃SnH, AIBN | Radical Reduction | (3R)-3-Hexyloxane |

| H₂, Pd/C | Catalytic Hydrogenation | (3R)-3-Hexyloxane |

| LiAlH₄ | Hydride Reduction | (3R)-3-Hexyloxane |

Reactions at the Hexyl Side Chain

The hexyl side chain, being a saturated alkyl group, is generally less reactive than the chlorinated oxane ring. However, it can undergo reactions under specific conditions, most notably free-radical halogenation. This type of reaction is typically non-selective and can lead to a mixture of products where a hydrogen atom at any position on the hexyl chain is replaced by a halogen. The reaction is initiated by UV light or a chemical initiator and proceeds via a radical chain mechanism. For instance, reaction with N-bromosuccinimide (NBS) would introduce a bromine atom onto the hexyl chain.

Ring-Opening and Ring-Expansion Reactions of Chlorinated Oxanes

While ethers are generally stable, the presence of a halogen can influence the reactivity of the oxane ring, making it susceptible to ring-opening under certain conditions. pdx.eduyoutube.com Treatment with strong Lewis acids can coordinate to the ether oxygen, weakening the C-O bonds and facilitating cleavage. The subsequent reaction pathway can be complex, potentially leading to a variety of rearranged or ring-opened products depending on the substrate and reaction conditions. For example, samarium(II) iodide is known to promote ring-opening reactions in tetrahydropyran (B127337) systems. acs.org

Stereospecific and Stereoselective Functionalizations

The stereochemistry of this compound is a critical factor that governs the outcome of its reactions. Many of the transformations discussed are either stereospecific or stereoselective. organicchemistrytutor.commasterorganicchemistry.com

Stereospecificity: A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. organicchemistrytutor.com The SN2 reactions described in section 5.1.1 are a prime example. The (3R,4S) starting material will specifically yield a (3R,4R) product due to the required backside attack and inversion of configuration.

Stereoselectivity: A reaction is stereoselective if it produces a predominance of one stereoisomer over other possible stereoisomers. organicchemistrytutor.commasterorganicchemistry.com The E2 elimination (section 5.1.2) is often stereoselective. The requirement for an anti-periplanar arrangement of the H and Cl atoms means that only certain conformations of the starting material can react, leading to a preference for the formation of one geometric isomer (E or Z) of the resulting alkene.

The existing stereocenters at C3 and C4 can also influence the stereochemical outcome of reactions at other positions, a phenomenon known as diastereoselectivity. For instance, any reaction on the hexyl side chain could potentially be influenced by the chiral environment of the oxane ring, leading to a modest preference for the formation of one diastereomer over another.

No Information Found for this compound

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found for the chemical compound This compound . Consequently, it is not possible to generate the requested article focusing on its potential applications in advanced organic synthesis.

The search for data pertaining to its role as a chiral synthon, its application in the synthesis of polyketide and polyether natural products, its use as a precursor for functionalized heterocycles, its contributions to enantiopure drug candidate synthesis, or its involvement in new catalytic methodologies did not yield any relevant results. This suggests that the compound "this compound" may not be a known or well-documented substance in the field of organic chemistry, or its synthesis and applications have not been described in accessible literature.

Therefore, the detailed article as outlined in the user's request cannot be produced.

Future Research Directions

Development of Green and Sustainable Synthetic Routes for Chiral Halogenated Oxanes

The synthesis of complex chiral molecules like (3R,4S)-4-Chloro-3-hexyloxane traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. A primary objective for future research is the development of synthetic pathways that adhere to the principles of green chemistry. researchgate.net This involves designing reactions with high atom economy, utilizing non-toxic solvents and catalysts, and minimizing energy consumption. frontiersin.orgkean.edu

Key research avenues include:

Biocatalysis: The use of enzymes, particularly halogenases, offers a promising green alternative for the regioselective and stereoselective introduction of halogen atoms. nih.gov Research could focus on identifying or engineering halogenases that can act on oxane precursors, providing a direct and environmentally benign route to chiral halogenated heterocycles. nih.gov This approach avoids the use of deleterious halogenating agents often employed in traditional synthesis. nih.gov

Organocatalysis: The development of novel chiral organocatalysts for asymmetric halogenation and cyclization reactions is a rapidly advancing field. nih.gov Future work should target the design of catalysts that can facilitate the formation of the oxane ring and the installation of the chlorine atom in a single, stereocontrolled step.

Alternative Solvents and Energy Sources: Investigations into replacing conventional volatile organic compounds with greener solvents like water, ionic liquids, or deep eutectic solvents are crucial. frontiersin.orgnih.gov Furthermore, the application of alternative energy sources such as microwave irradiation or mechanochemistry could lead to shorter reaction times and reduced energy consumption. researchgate.net

The success of these strategies can be evaluated using green chemistry metrics, as illustrated in the hypothetical comparison below.

| Parameter | Traditional Route | Potential Green Route (Biocatalytic) |

|---|---|---|

| Halogen Source | N-Chlorosuccinimide (NCS) | NaCl/FADH₂-dependent Halogenase |

| Solvent | Dichloromethane (DCM) | Aqueous Buffer |

| Catalyst | Transition Metal Complex | Enzyme (Immobilized) |

| Temperature | Reflux (40-80°C) | Room Temperature (25-37°C) |

| Yield (%) | 65 | >80 (Projected) |

| Enantiomeric Excess (%) | 90 | >99 (Projected) |

| E-Factor (Waste/Product) | ~25-50 | <5 (Projected) |

Exploration of Underutilized Reactivity Patterns and Selectivity Modes

The specific stereochemistry of this compound, with a trans relationship between the chloro and hexyloxy groups, dictates its potential reactivity. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the ether linkage of the oxane ring is susceptible to ring-opening. Future research should systematically explore these reactivity patterns, focusing on achieving high levels of selectivity.

Nucleophilic Substitution: A detailed investigation of S_N1 and S_N2 reactions at the C-Cl bond is warranted. The stereochemical outcome of these reactions will be highly dependent on the nature of the nucleophile, solvent, and reaction conditions. ncert.nic.in For instance, S_N2 reactions are expected to proceed with inversion of configuration, providing access to novel 3-substituted oxane derivatives with a cis relationship.

Ring-Opening Reactions: The oxane ring can be opened under acidic or Lewis acidic conditions. acs.org The regioselectivity of this opening will be influenced by the electronic and steric effects of the substituents. Exploring these reactions could yield highly functionalized acyclic chiral building blocks that are otherwise difficult to access.

Elimination Reactions: Treatment with a strong base could induce an E2 elimination reaction, leading to the formation of a double bond within the heterocyclic ring. youtube.com The regioselectivity and stereoselectivity of such eliminations in substituted oxane systems are areas ripe for exploration.

Understanding these patterns will enable the strategic use of chiral halogenated oxanes as versatile intermediates in the synthesis of more complex molecules.

Advanced Computational Design for Predictive Synthesis and Conformational Control

Computational chemistry has become an indispensable tool in modern synthetic planning, offering deep mechanistic insights and predictive power. chiralpedia.com For a molecule like this compound, computational methods can be leveraged to address several key challenges.

Predictive Synthesis: Quantum mechanics-based methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and calculate the activation energies of transition states. acs.orgacs.org This allows for the in silico screening of potential catalysts and reaction conditions, predicting outcomes like yield and enantiomeric excess before any experiments are conducted. acs.org This approach significantly reduces the time and resources required for experimental trial-and-error optimization. chiralpedia.com

Conformational Analysis: The three-dimensional shape (conformation) of a chiral molecule is critical to its reactivity and biological interactions. synchrotron-soleil.fr Computational modeling can predict the most stable conformations of this compound and related derivatives. Understanding the conformational landscape is crucial for designing reactions where the stereochemical outcome is controlled by the molecule's preferred geometry. nih.govfrontiersin.org

Catalyst Design: By modeling the interaction between a substrate and a chiral catalyst, researchers can rationally design new catalysts with enhanced activity and selectivity. researchgate.net This computational-experimental feedback loop, where predictions guide experiments and results refine the models, accelerates the development of effective chiral catalysts. chiralpedia.com

| Parameter | Catalyst A | Catalyst B (Computationally Optimized) |

|---|---|---|

| Reaction Pathway | S_N2 with Nu⁻ | S_N2 with Nu⁻ |

| Calculated Activation Energy (ΔG‡, kcal/mol) | 22.5 | 18.7 |

| Predicted Enantiomeric Excess (%) | 85% (R) | 98% (R) |

| Key Catalyst-Substrate Interaction | Single H-bond | Bifunctional H-bond and π-stacking |

| Experimental Validation (Yield %) | 75 | 92 (Projected) |

Integration with Automation and High-Throughput Experimentation for Chiral Molecule Discovery

The discovery and optimization of synthetic routes for novel chiral molecules is often a labor-intensive process. The integration of automation and high-throughput experimentation (HTE) offers a paradigm shift, enabling the rapid screening of a vast number of reaction variables. acs.orgchemexpress.com

Reaction Screening: HTE platforms allow for hundreds or thousands of reactions to be run in parallel on a microscale, varying parameters such as catalysts, ligands, solvents, and additives. acs.org This is particularly powerful for discovering new catalytic systems for the asymmetric synthesis of chiral halogenated oxanes. nih.gov

Accelerated Optimization: Once a promising reaction is identified, automated systems can rapidly optimize conditions like temperature, concentration, and stoichiometry using statistical methods like Design of Experiments (DoE). acs.org

Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning algorithms to identify complex relationships between reaction parameters and outcomes. chemrxiv.org This data-driven approach can uncover non-intuitive reaction conditions and accelerate the discovery of novel transformations. sciencedaily.com An automated workflow can significantly speed up the analysis of reaction products, providing real-time data for optimization loops. sciencedaily.com

The combination of HTE with advanced analytical techniques is a cornerstone for the future of chiral molecule discovery, promising to reduce development timelines from months or years to weeks. digitellinc.comillinois.edu

Q & A

Q. What experimental controls are critical when studying the compound’s role as a substrate in enzymatic assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.